An In-depth Technical Guide to Lup-20(29)-en-3β-ol, acetate: Physicochemical Properties and Analytical Methodologies
An In-depth Technical Guide to Lup-20(29)-en-3β-ol, acetate: Physicochemical Properties and Analytical Methodologies
Introduction
Lup-20(29)-en-3β-ol, acetate, more commonly known as lupeol acetate, is a naturally occurring pentacyclic triterpenoid ester. This compound is a derivative of lupeol, a dietary triterpene found in a variety of plants, including fruits, vegetables, and medicinal herbs.[1][2] The addition of an acetate group to the lupeol backbone at the 3β position enhances its lipophilicity and can modulate its biological activities.[1] Lupeol acetate has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][3][4] This guide provides a comprehensive overview of the molecular and physicochemical properties of lupeol acetate, along with detailed methodologies for its isolation and characterization, tailored for researchers, scientists, and drug development professionals.
Molecular and Physicochemical Profile
The fundamental characteristics of a compound are critical for its application in research and development. The molecular weight and physicochemical properties of lupeol acetate are summarized below. These parameters are essential for a range of applications, from dosage formulation to the design of analytical protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₅₂O₂ | [1][3][5][6][7][8] |
| Molecular Weight | 468.75 g/mol | [1][3][5][6][7][8][9][10] |
| CAS Registry Number | 1617-68-1 | [1][5][6][7] |
| Appearance | White needle-like compound or off-white powder | [11][12] |
| Melting Point | 214-219 °C | [6][7][8][9][11] |
| Boiling Point | 502.7 °C at 760 mmHg | [8][9] |
| Density | 1.01 g/cm³ | [8][9] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and ethanol.[2][3][4][13][14] Insoluble in water. | |
| LogP (Octanol/Water Partition Coefficient) | 8.59560 | [9] |
Isolation and Purification: A Practical Workflow
The isolation of lupeol acetate from natural sources is a multi-step process that relies on chromatographic techniques. The choice of solvent and chromatographic media is critical for achieving high purity. The following protocol is a generalized yet robust workflow for the isolation of lupeol acetate from plant material, such as root bark.[11]
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dry and pulverize the plant material.
-
Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane, followed by a moderately polar solvent such as ethyl acetate, and finally a polar solvent like methanol. This graded extraction facilitates the separation of compounds based on their polarity.
-
The ethyl acetate fraction is often enriched with triterpenoids like lupeol acetate.[11]
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction under reduced pressure.
-
Prepare a silica gel (60-120 mesh) column. The choice of silica gel as the stationary phase is based on its ability to separate moderately polar compounds.
-
Elute the column with a gradient of n-hexane and ethyl acetate. A common starting gradient is 95:5 (n-hexane:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate.[11] This gradient elution allows for the separation of compounds with varying polarities.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Collect fractions from the column and monitor them using TLC.
-
Develop the TLC plates in a suitable solvent system, for example, n-hexane:ethyl acetate (9:1).[11]
-
Visualize the spots by spraying with a 10% H₂SO₄ solution followed by heating. Lupeol acetate typically appears as a purple spot.[11]
-
Pool the fractions that show a single spot corresponding to the Rf value of lupeol acetate.
-
-
Preparative Thin Layer Chromatography (pTLC) and Recrystallization:
-
For final purification, subject the pooled fractions to pTLC.
-
Scrape the band corresponding to lupeol acetate and elute the compound with a suitable solvent.
-
Recrystallize the isolated compound from a suitable solvent system to obtain pure, needle-like crystals.[11]
-
Caption: Workflow for the isolation and purification of lupeol acetate.
Structural Characterization: Spectroscopic Analysis
The definitive identification of lupeol acetate relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum of lupeol acetate in CDCl₃ reveals characteristic signals. Key features include eight methyl signals, a multiplet around δ 4.48 ppm corresponding to the α-oriented proton at C-3, and two doublet of doublets for the exocyclic methylene protons at C-29 (around δ 4.66 and 4.54 ppm). A sharp singlet for the acetyl methyl protons is also observed around δ 2.02 ppm.[12][15]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows 32 carbon signals. Noteworthy signals include the carbonyl carbon of the acetate group around δ 171.02 ppm, the two sp² hybridized carbons of the double bond at C-20 and C-29 (around δ 151.14 and 109.50 ppm, respectively), and the oxygenated carbon at C-3 around δ 81.13 ppm.[12][15]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For lupeol acetate, characteristic absorption bands include:
-
A strong carbonyl (C=O) stretching vibration from the acetate group around 1733 cm⁻¹.
-
C-H stretching vibrations of methylene and methyl groups around 2929 cm⁻¹ and 2855 cm⁻¹.
-
A weak C=C stretching vibration for the double bond around 1662 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization mass spectrometry (EI-MS) of lupeol acetate will show a molecular ion peak [M]⁺ corresponding to its molecular weight.[5][9]
Caption: Spectroscopic workflow for structural characterization.
Biological Activities and Potential Applications
Lupeol acetate has demonstrated a wide range of biological activities, making it a compound of significant interest for drug discovery and development. These activities include:
-
Anti-inflammatory: It has been shown to down-regulate the expression of inflammatory cytokines.[1][3][4]
-
Anticancer: Lupeol acetate exhibits cytotoxic effects against various cancer cell lines.[1][3]
-
Antimicrobial: It has shown activity against certain bacteria and fungi.[1][3]
-
Antidiabetic: Some studies suggest potential anti-diabetic properties.[1]
-
Antifertility: Research has indicated an inhibitory effect on spermatogenesis in male rats.[3][14]
The diverse bioactivities of lupeol acetate underscore its potential as a lead compound for the development of new therapeutic agents.
Conclusion
Lup-20(29)-en-3β-ol, acetate is a valuable natural product with well-defined physicochemical properties and a promising pharmacological profile. The methodologies outlined in this guide provide a solid foundation for its isolation, purification, and characterization. As research into natural products continues to evolve, a thorough understanding of these fundamental aspects is paramount for harnessing the full therapeutic potential of compounds like lupeol acetate.
References
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National Institute of Standards and Technology. (n.d.). Lup-20(29)-en-3-ol, acetate, (3β)-. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemWhat. (n.d.). LUPEOL ACETATE CAS#: 1617-68-1. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Lupeol acetate. Retrieved from [Link]
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Chemigran Pte Ltd. (n.d.). Lupeol acetate. Retrieved from [Link]
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Yakubu, M. B., Mohammad, F. S., & Musa, B. (n.d.). Isolation and Characterization of Lupeol Acetate from the Root Bark of Tacazzea apiculata (Oliv.). Nigerian Research Journal of Chemical Sciences. Retrieved from [Link]
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ChemSrc. (2025, September 9). Lupeol acetate | CAS#:1617-68-1. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Lup-20(29)-en-3-ol, acetate, (3«beta»)- (CAS 1617-68-1). Retrieved from [Link]
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BioCrick. (n.d.). Lupeol acetate | CAS:1617-68-1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Lupeol. PubChem Compound Database. Retrieved from [Link]
- Dobhal, M. P., & Soni, L. (2014). The Isolation, Characterization of Lupeol from Crataeva nurvala and Their Chemical Modification - Review Article. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 163-167.
- Muktar, B., Bello, I. A., & Sallau, M. S. (2025, July 26). Isolation, characterization and antimicrobial study of lupeol acetate from the root bark of Fig-Mulberry Sycamore. Journal of Chemical Society of Nigeria, 47(4).
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National Center for Biotechnology Information. (n.d.). Lup-20(29)-en-3beta-ol, acetate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Lup-20(29)-en-3-ol, (3beta)-. PubChem Compound Database. Retrieved from [Link]
- Khan, A., et al. (2021). Lupeol acetate as a potent antifungal compound against opportunistic human and phytopathogenic mold Macrophominaphaseolina. Scientific Reports, 11(1), 8449.
- Paredes-Guzman, J. F., et al. (2011). en-3-ol and 3β-Lup-20(29)-en-3-yl Acetate and the Carbohydrate 1,2,3,4,5,6-Hexa-O-acetyl-dulcitol as Photosynthesis Light Reactions Inhibitors. Molecules, 16(12), 10398-10408.
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ResearchGate. (n.d.). ¹H NMR spectrum of lupeol acetate. Retrieved from [Link]
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